lithium;bis(trimethylsilyl)azanide

Description

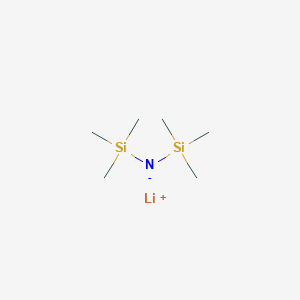

Lithium bis(trimethylsilyl)azanide (LiHMDS, CAS 4039-32-1) is a highly reactive, non-nucleophilic strong base with the chemical formula C₆H₁₈LiNSi₂ and molecular weight 167.33 g/mol. It is a white crystalline solid with a melting point of 73°C, soluble in organic solvents such as tetrahydrofuran (THF) and methyl tert-butyl ether. Its structure features a lithium cation coordinated to a bulky bis(trimethylsilyl)amide anion, which sterically hinders nucleophilic attack, making it ideal for deprotonation reactions without unwanted side reactions .

Properties

IUPAC Name |

lithium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNESATAKKCNGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[Si](C)(C)[N-][Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C[Si](C)(C)[N-][Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18LiNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The stoichiometric equation for the reaction is:

This exothermic reaction typically achieves quantitative yields under anhydrous conditions. The use of n-BuLi ensures complete deprotonation due to its high basicity (pKₐ ~50), while the steric bulk of the trimethylsilyl groups prevents nucleophilic side reactions.

Procedural Details

Key steps in the synthesis include:

-

Solvent Selection : The reaction is conducted in nonpolar solvents such as pentane, hexane, or benzene to minimize coordination with lithium ions and prevent aggregation.

-

Atmosphere Control : Strict exclusion of moisture and oxygen is critical. Protocols mandate the use of dry nitrogen or argon atmospheres to avoid hydrolysis or oxidation.

-

Addition Protocol : A solution of n-BuLi in pentane is added dropwise to a stirred solution of hexamethyldisilazane at ambient temperature. Gradual addition mitigates localized overheating.

-

Reflux and Isolation : The mixture is refluxed for 30 minutes to ensure completeness, followed by solvent evaporation under reduced pressure. LiHMDS crystallizes as colorless needles, which are further purified by sublimation or distillation.

Table 1: Standard Synthesis Conditions

| Parameter | Specification | Source |

|---|---|---|

| Reactants | HN(Si(CH₃)₃)₂, n-BuLi | |

| Solvent | Pentane, hexane, benzene | |

| Temperature | Ambient to reflux (≈40°C) | |

| Atmosphere | Dry nitrogen or argon | |

| Purification | Sublimation, distillation |

Alternative Synthesis Approaches

In Situ Generation

LiHMDS may be generated in situ for direct use in subsequent reactions, avoiding isolation. This approach is favored in multi-step syntheses where handling hygroscopic solids is impractical. For example, in the preparation of tetrasulfur tetranitride (S₄N₄), LiHMDS is formed in situ before reacting with sulfur chlorides.

Metal-Amide Exchange Reactions

While less common, LiHMDS can be synthesized via transmetallation using sodium or potassium analogues. For instance, reacting NaN(Si(CH₃)₃)₂ with lithium halides (LiX) in ethereal solvents induces cation exchange:

This method is limited by the commercial availability of sodium or potassium precursors.

Physicochemical Properties of Reactants and Product

Hexamethyldisilazane (HN(Si(CH₃)₃)₂)

n-Butyllithium (n-BuLi)

Lithium Bis(trimethylsilyl)azanide (LiHMDS)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 167.33 g/mol | |

| Melting Point | −55°C (lit.), 71–72°C (anhydrous) | |

| Density | 0.775 g/mL (pure), 0.891 g/mL (20% solution) | |

| Solubility | Soluble in THF, benzene, hexane |

Note: Discrepancies in melting points arise from differing crystallinity and solvent inclusion.

Reaction Conditions and Optimization

Solvent Effects

Temperature Control

Chemical Reactions Analysis

lithium;bis(trimethylsilyl)azanide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

Organic Synthesis

LiHMDS is extensively used in organic synthesis for the following purposes:

- Formation of Enolates : It generates enolates from carbonyl compounds, which are crucial intermediates in various synthesis pathways. This application is particularly useful in the preparation of lactones and pyranones.

- Lithiation Reactions : It facilitates the lithiation of substrates such as ethyl acetate, enabling the formation of organolithium compounds that are pivotal in carbon-carbon bond-forming reactions.

- Stereospecific Synthesis : LiHMDS is employed in the Wadsworth-Emmons reaction for synthesizing fluoroalkenes from fluorovinyl sulfones, demonstrating its utility in producing stereochemically defined products .

Catalysis

LiHMDS serves as a catalyst in several chemical transformations:

- Addition Reactions : It catalyzes the addition of phosphine P-H bonds to carbodiimides, leading to the formation of phosphaguanidines. This reaction showcases its role in synthesizing complex nitrogen-containing compounds.

- Three-Step Synthesis : A novel application involves a three-step synthesis of disubstituted 1,2,5-thiadiazoles, highlighting its versatility in multi-step synthetic routes .

Case Study: Catalytic Hydroboration

A significant study demonstrated LiHMDS's effectiveness in hydroboration reactions involving alkenes and carbonyl compounds. The results indicated high catalytic activity under mild conditions, facilitating transformations that are otherwise challenging with traditional catalysts.

| Reaction Type | Substrate Type | Conditions | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Hydroamination | Aminoalkenes | Mild Conditions | 75 | Not specified |

| Ester Reduction | Alkyl Esters | 25-60 °C | 85 | 400 |

| Amide Reduction | Aryl Amides | 25-60 °C | 90 | 40,000 |

Material Science

In material science, LiHMDS is utilized for:

- Synthesis of Functional Materials : It acts as a precursor for creating materials with unique electrical and optical properties. This includes applications in electronic devices where high-performance materials are required.

- Atomic Layer Deposition : LiHMDS has been explored for atomic layer deposition processes to create thin films of lithium-containing compounds, which are essential in semiconductor technology .

Coordination Chemistry

As a ligand, LiHMDS can react with various metal halides through salt metathesis reactions to form metal bis(trimethylsilyl)amide complexes. These complexes exhibit enhanced reactivity due to their solubility in nonpolar solvents and steric bulk, making them suitable for diverse catalytic applications .

Case Study: Metal Complex Formation

The formation of metal bis(trimethylsilyl)amide complexes using LiHMDS has been studied extensively. These complexes have shown promising results in catalyzing reactions such as hydroamination and amidation, demonstrating their utility in organic synthesis.

Mechanism of Action

lithium;bis(trimethylsilyl)azanide exerts its effects by inhibiting protein kinase D. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound’s mechanism involves the depletion of protein kinase D genes, which phenocopies the inhibition effect. This activation of the PI3K/AKT pathway is crucial for maintaining the pluripotency of embryonic stem cells .

Comparison with Similar Compounds

Lithium Bis(trifluoromethanesulfonyl)azanide (Li-TFSA)

Molecular Formula: C₂F₆LiNO₄S₂ Molecular Weight: 287.09 g/mol Key Properties:

- High thermal stability (melting point: 234–238°C).

- Superior electrochemical stability and ionic conductivity in electrolytes.

- Hygroscopic and soluble in polar aprotic solvents.

Comparison with LiHMDS :

- Thermal Stability : Li-TFSA (234–238°C) outperforms LiHMDS (73°C), making it suitable for high-temperature battery applications.

- Reactivity : LiHMDS is a stronger base, while Li-TFSA focuses on ionic conduction.

- Solubility: Li-TFSA dissolves in ionic liquids (e.g., EMIM-TFSA), whereas LiHMDS prefers nonpolar solvents like THF .

Lithium Hexafluorophosphate (LiPF₆)

Molecular Formula : LiPF₆

Molecular Weight : 151.91 g/mol

Key Properties :

- Moderate thermal stability (decomposes above 60°C).

- High ionic conductivity but sensitive to moisture.

Comparison with LiHMDS and Li-TFSA :

Lithium Bis(fluorosulfonyl)azanide (Li-FSA)

Molecular Formula : LiN(SO₂F)₂

Molecular Weight : 187.02 g/mol

Key Properties :

- Lower coordinating ability compared to Li-TFSA.

- Moderate electrochemical stability.

Comparison :

Potassium Bis(trimethylsilyl)amide (KHMDS)

Molecular Formula : C₆H₁₈KNSi₂

Molecular Weight : 199.48 g/mol

Key Properties :

- Less soluble in alkanes compared to LiHMDS.

- Higher basicity due to potassium’s larger ionic radius.

Comparison :

Lithium Diisopropylamide (LDA)

Molecular Formula : C₆H₁₄LiN

Molecular Weight : 107.12 g/mol

Key Properties :

- Highly nucleophilic and moisture-sensitive.

- Aggregates in solution, affecting reactivity.

Comparison :

- Nucleophilicity: LDA is nucleophilic, whereas LiHMDS is non-nucleophilic.

- Steric Effects : LiHMDS’s bulky silyl groups prevent unwanted side reactions in sensitive substrates .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Thermal Stability | Solubility Profile |

|---|---|---|---|---|---|---|

| Lithium Bis(trimethylsilyl)azanide | C₆H₁₈LiNSi₂ | 167.33 | 73 | Enolate formation, Claisen rearrangements | Moderate | THF, hexane |

| Li-TFSA | C₂F₆LiNO₄S₂ | 287.09 | 234–238 | Battery electrolytes | High | Ionic liquids, EC/DMC |

| LiPF₆ | LiPF₆ | 151.91 | Decomposes >60 | Commercial lithium-ion batteries | Low | Carbonate solvents |

| KHMDS | C₆H₁₈KNSi₂ | 199.48 | N/A | Strong base in synthesis | Moderate | Limited in alkanes |

| LDA | C₆H₁₄LiN | 107.12 | N/A | Deprotonation of esters/ketones | Low | THF, ethers |

Research Findings and Key Insights

- Li-TFSA in Electrolytes : Ternary mixtures of Li-TFSA, EMIM-TFSA, and ethylene carbonate exhibit optimal viscosity (4.2–12.1 mPa·s) and conductivity (2.1–6.8 mS/cm) at 20–80°C, outperforming LiPF₆-based systems .

- LiHMDS Reactivity: Structural studies show that LiHMDS forms polymeric chains in the solid state but remains monomeric in solution, enhancing its utility in homogeneous reactions .

- Safety Profiles : Li-TFSA has a higher hazard rating (Category 8) due to corrosivity, while LiHMDS is flammable but less toxic .

Q & A

Q. What are the optimal synthetic routes for lithium bis(trimethylsilyl)azanide, and how do reaction conditions influence purity?

Lithium bis(trimethylsilyl)azanide is typically synthesized via deprotonation of bis(trimethylsilyl)amine with lithium-based reagents (e.g., lithium metal or organolithium compounds) in anhydrous solvents like tetrahydrofuran (THF) or hexane. Key factors include:

- Solvent Choice : THF stabilizes the lithium ion through coordination, enhancing reaction efficiency .

- Temperature Control : Reactions are performed at low temperatures (−78°C to 0°C) to minimize side reactions .

- Purity Validation : Titration with standardized acids or Karl Fischer analysis ensures >98% purity, with residual solvents quantified via GC-MS .

Q. How is lithium bis(trimethylsilyl)azanide characterized structurally and functionally?

- NMR Spectroscopy : , , and NMR confirm the absence of protonated amine impurities and lithium coordination geometry .

- X-ray Crystallography : Reveals a monomeric structure in non-polar solvents, with Li–N bond lengths of ~2.08 Å, indicative of strong ion pairing .

- Reactivity Profiling : Tests with carbonyl compounds (e.g., ketones) validate its efficacy as a non-nucleophilic base, measured by enolate formation yields (>90% in THF) .

Q. What are the primary applications of lithium bis(trimethylsilyl)azanide in organic synthesis?

- Enolate Generation : Enables stereoselective aldol reactions via kinetic control at −78°C in THF .

- Silicon-Protection Strategies : Converts aldehydes to trimethylsilyl (TMS)-protected imines, improving stability during multi-step syntheses .

- Ether Cleavage : Selectively cleaves aryl alkyl ethers under mild conditions (e.g., room temperature in dichloromethane) .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence the reactivity of lithium bis(trimethylsilyl)azanide?

- Solvent Polarity : In polar solvents (e.g., THF), the compound exists as a solvent-separated ion pair, enhancing nucleophilicity. In hexane, aggregation reduces reactivity .

- Counterion Studies : Comparing sodium and lithium analogs shows lithium’s superior ability to stabilize transition states in Claisen rearrangements due to smaller ionic radius and stronger Lewis acidity .

Table 1 : Reactivity in Solvents

| Solvent | Aggregation State | Reaction Rate (Enolate Formation) |

|---|---|---|

| THF | Monomeric | High (>90% yield) |

| Hexane | Dimeric | Moderate (60–70% yield) |

| Toluene | Mixed | Variable (70–85% yield) |

| Data derived from |

Q. What contradictions exist in reported thermochemical data for lithium bis(trimethylsilyl)azanide, and how can they be resolved?

Discrepancies in melting points (73°C vs. 55–56°C) arise from polymorphic forms or solvent residues. Resolution strategies:

Q. What mechanistic insights explain its role in forming heteroleptic zincate complexes?

Lithium bis(trimethylsilyl)azanide reacts with organozinc halides (e.g., ZnR) to form [LiZnR(N(SiMe))], where the amide acts as a bridging ligand. Key observations:

Q. How does lithium bis(trimethylsilyl)azanide perform in ionic liquid-based electrolyte systems for energy research?

In mixtures with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)azanide, it enhances ionic conductivity (up to 12 mS/cm at 25°C) but faces challenges:

- Hydrolysis Sensitivity : Requires strict anhydrous conditions (<10 ppm HO) to prevent decomposition .

- Electrochemical Stability : Operates stably up to 4.5 V vs. Li/Li, suitable for high-voltage battery prototypes .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.